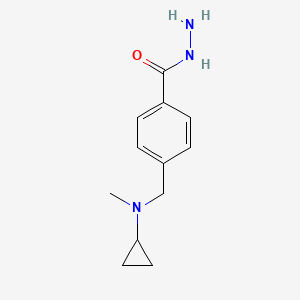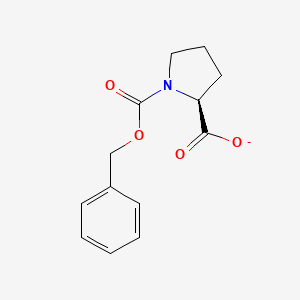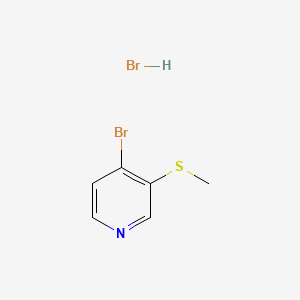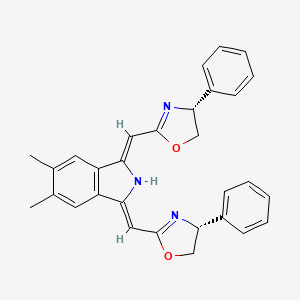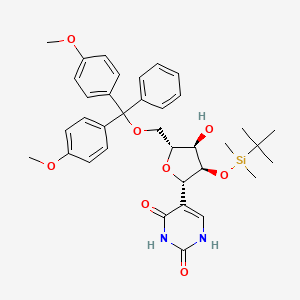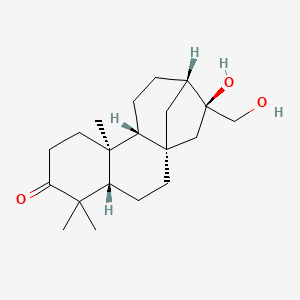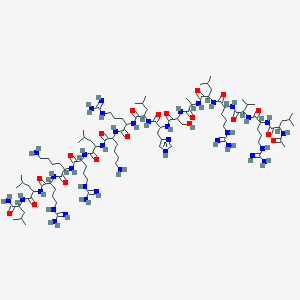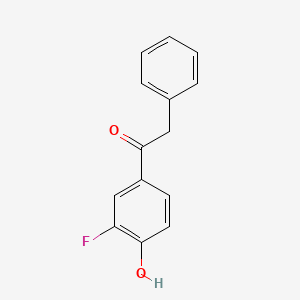
1-(3-Fluoro-4-hydroxyphenyl)-2-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoro-4-hydroxyphenyl)-2-phenylethanone is an organic compound with the molecular formula C14H11FO2. This compound features a phenyl group substituted with a fluorine atom and a hydroxyl group, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Fluoro-4-hydroxyphenyl)-2-phenylethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-fluoro-4-hydroxyacetophenone with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to prevent side reactions.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoro-4-hydroxyphenyl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed:
Oxidation: Formation of 1-(3-fluoro-4-oxophenyl)-2-phenylethanone or 1-(3-fluoro-4-carboxyphenyl)-2-phenylethanone.
Reduction: Formation of 1-(3-fluoro-4-hydroxyphenyl)-2-phenylethanol.
Substitution: Formation of various substituted phenylethanones depending on the nucleophile used.
Scientific Research Applications
1-(3-Fluoro-4-hydroxyphenyl)-2-phenylethanone has numerous applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-hydroxyphenyl)-2-phenylethanone involves its interaction with specific molecular targets. The hydroxyl and fluorine substituents play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by forming stable complexes with the active site or alter receptor function by binding to specific sites, thereby influencing cellular pathways.
Comparison with Similar Compounds
3-Fluoro-4-hydroxyacetophenone: Shares the fluorine and hydroxyl substituents but lacks the phenylethanone moiety.
4-Fluoro-3-hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of the ethanone group.
3-Fluoro-4-hydroxyphenylboronic acid: Contains a boronic acid group instead of the ethanone group.
Uniqueness: 1-(3-Fluoro-4-hydroxyphenyl)-2-phenylethanone is unique due to its combination of a fluorine atom, hydroxyl group, and phenylethanone structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
347-60-4 |
|---|---|
Molecular Formula |
C14H11FO2 |
Molecular Weight |
230.23 g/mol |
IUPAC Name |
1-(3-fluoro-4-hydroxyphenyl)-2-phenylethanone |
InChI |
InChI=1S/C14H11FO2/c15-12-9-11(6-7-13(12)16)14(17)8-10-4-2-1-3-5-10/h1-7,9,16H,8H2 |
InChI Key |
YFXFKZXQYKPVCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC(=C(C=C2)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[(8alpha,9S)-cinchonan-9-ylamino]-3-cyclobutene-1,2-dione](/img/structure/B14763638.png)
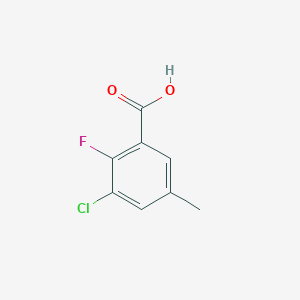
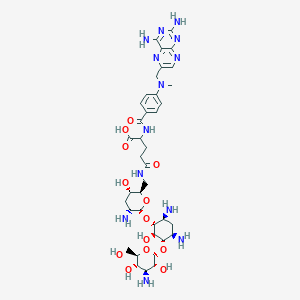
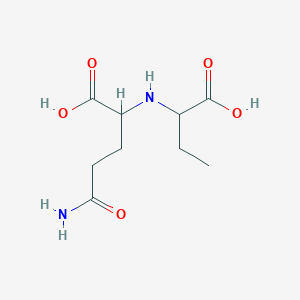
![2-[(4S)-4-Isobutyl-4,5-dihydro-2-oxazolyl]-5-(trifluoromethyl)pyridine](/img/structure/B14763654.png)
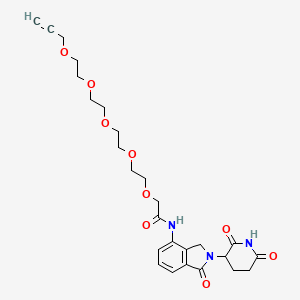
![(Z)-5-[(1S,4aR,6S,8aR)-6-acetyloxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B14763664.png)
